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Compound of Interest

Compound Name: Methyl 2-(2-pyrimidyl)acetate

Cat. No.: B1315466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 2-(2-
pyrimidyl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials

science. Due to the limited availability of experimental spectra in public domains, this document

presents predicted spectral data based on computational models, alongside standardized

experimental protocols for acquiring such data. This guide is intended to serve as a valuable

resource for the identification, characterization, and quality control of this molecule.

Molecular Structure
Methyl 2-(2-pyrimidyl)acetate possesses a key pyrimidine ring, a fundamental scaffold in

numerous biologically active molecules. The structural formula and key identifiers are provided

below:

IUPAC Name: methyl 2-(pyrimidin-2-yl)acetate

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

CAS Number: 60561-50-4

Predicted Spectral Data
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The following tables summarize the predicted spectral data for Methyl 2-(2-pyrimidyl)acetate.

These predictions are generated using established computational algorithms and serve as a

reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.75 Doublet 2H
H-4, H-6 (Pyrimidine

ring)

7.20 Triplet 1H H-5 (Pyrimidine ring)

4.05 Singlet 2H -CH₂- (Methylene)

3.75 Singlet 3H -OCH₃ (Methyl ester)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

170.5 C=O (Ester carbonyl)

165.0 C-2 (Pyrimidine ring)

157.0 C-4, C-6 (Pyrimidine ring)

120.0 C-5 (Pyrimidine ring)

52.5 -OCH₃ (Methyl ester)

45.0 -CH₂- (Methylene)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1740-1720 Strong C=O stretch (Ester)

1590-1570 Strong C=N stretch (Pyrimidine ring)

1560-1450 Medium-Strong C=C stretch (Pyrimidine ring)

1250-1000 Strong C-O stretch (Ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

152 80 [M]⁺ (Molecular ion)

121 100 [M - OCH₃]⁺

93 60 [M - COOCH₃]⁺

79 50
[C₄H₃N₂]⁺ (Pyrimidine

fragment)

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-pyrimidyl)acetate in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a

sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectroscopy

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental noise.

Sample Analysis: Place a small amount of the solid Methyl 2-(2-pyrimidyl)acetate sample

directly onto the ATR crystal. Ensure good contact between the sample and the crystal by

applying pressure with the built-in clamp.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹.
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Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion

source to induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions and fragments based on their

mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the

fragmentation pattern to deduce structural information.

Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

Methyl 2-(2-pyrimidyl)acetate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Methyl
2-(2-pyrimidyl)acetate.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 2-(2-
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[https://www.benchchem.com/product/b1315466#methyl-2-2-pyrimidyl-acetate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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